2-(Chloromethyl)-5-methoxypyridine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

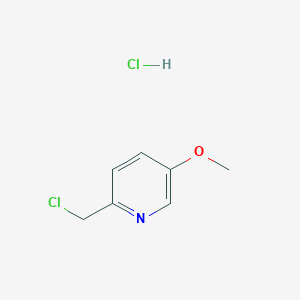

The systematic IUPAC name for this compound is 2-(chloromethyl)-5-methoxypyridine hydrochloride , derived from its pyridine backbone and substituent positions. The parent structure is pyridine (C₅H₅N), with two functional groups:

- A chloromethyl group (-CH₂Cl) at position 2.

- A methoxy group (-OCH₃) at position 5.

The hydrochloride designation indicates the compound exists as a salt, formed by protonation of the pyridine nitrogen with hydrochloric acid (HCl). The structural formula (Figure 1) illustrates these substituents and their spatial arrangement.

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Structural Formula | C₇H₉Cl₂NO (pyridine ring with -CH₂Cl at C2, -OCH₃ at C5, and HCl salt) |

| SMILES Notation | COC1=CN=C(C=C1)CCl.Cl |

The numbering of the pyridine ring follows IUPAC priority rules, with the nitrogen atom assigned position 1. Substituents are ordered alphabetically in the name, with locants indicating their positions.

CAS Registry Numbers and Alternative Designations

This compound has a unique CAS Registry Number (82401-91-0) , which serves as its universal chemical identifier. Additional identifiers include:

Table 2: Regulatory and alternative designations

Alternative names reflect variations in salt notation or substituent ordering, such as 2-(chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1). These designations ensure precise identification across regulatory and commercial databases.

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDJKOOHTJPAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561208 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82401-91-0 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 2-alkoxy-5-alkoxymethylpyridine Derivatives

A patented method describes the preparation of 2-chloro-5-chloromethylpyridine derivatives by reacting 2-alkoxy-5-alkoxymethyl-pyridine compounds with chlorinating agents under controlled temperature (0–200 °C) and in the presence of solvents or reaction auxiliaries. This process simultaneously replaces alkoxy groups with chlorine atoms, yielding the chloromethyl and chloropyridine functionalities in one step. The starting 2-alkoxy-5-alkoxymethyl-pyridines are accessible from inexpensive chemicals such as 3-methylpyridine, making this route industrially attractive due to fewer synthesis steps and low-cost reagents. This method avoids the use of harsh Vilsmeier-Haack conditions and minimizes waste generation.

Multi-step Synthesis via Hydroxymethyl Intermediate

Another synthetic route involves:

- Oxidation of 2-methylpyridine (2-picoline) with hydrogen peroxide in acetic acid to form 2-methylpyridine N-oxide.

- Reaction of the N-oxide with glacial acetic acid to form 2-pyridylcarbinol acetate.

- Hydrolysis of the acetate to yield 2-pyridinemethanol (2-piconol).

- Chlorination of 2-piconol with thionyl chloride to produce 2-chloromethylpyridine hydrochloride.

This method operates under mild conditions (oxidation at 70–80 °C for 10–14 hours) and uses controlled molar ratios of reactants to optimize yield and purity. The final chlorination step uses methyl alcohol as solvent and a molar ratio of 2-piconol to thionyl chloride of approximately 1:1.1–1.3. The process is suitable for industrial scale due to its high yield, low cost, and mild reaction conditions.

Chloromethylation of Hydroxymethyl Methoxypyridine

A specific preparation method for 2-(chloromethyl)-4-methoxypyridine hydrochloride (a closely related compound) involves:

- Dissolving 2-hydroxymethyl-4-methoxypyridine in toluene.

- Adding a toluene solution of triphosgene dropwise at 0–10 °C.

- After reaction completion, adding methanol dropwise.

- Removing acidic gases under reduced pressure.

- Centrifuging and drying to obtain the hydrochloride salt.

This method provides advantages such as simplicity, high yield, high purity, and reduced waste generation. Although this patent focuses on a dimethyl-substituted derivative, the methodology is adaptable to 2-(chloromethyl)-5-methoxypyridine hydrochloride synthesis due to similar chemical behavior.

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Yield & Purity | Industrial Suitability |

|---|---|---|---|---|---|---|

| Chlorination of 2-alkoxy-5-alkoxymethylpyridine | 2-alkoxy-5-alkoxymethylpyridine | Chlorinating agent (e.g., Cl2) | 0–200 °C, solvent, auxiliary | One-step dual substitution; low waste | High yield (~>80%), good purity | High; fewer steps, inexpensive reagents |

| Multi-step via N-oxide and 2-piconol | 2-methylpyridine | H2O2, AcOH, thionyl chloride | 70–80 °C oxidation; chlorination in MeOH | Mild conditions; high yield; low cost | High yield; high purity | High; scalable, mild conditions |

| Triphosgene chloromethylation | 2-hydroxymethyl-4-methoxypyridine | Triphosgene, methanol | 0–10 °C; toluene solvent | Simple operation; high purity; low waste | High yield; high purity | Moderate; requires triphosgene handling |

- The chlorination of alkoxy-substituted pyridines under mild conditions avoids harsh reagents and reduces by-product formation, improving product purity and yield.

- The multi-step oxidation and chlorination route is well-documented for producing chloromethylpyridine hydrochlorides with controlled reaction parameters, making it suitable for industrial application.

- The use of triphosgene as a chloromethylating agent provides a clean and efficient method, but requires careful temperature control and handling of toxic reagents.

- Industrial production benefits from continuous flow reactors and optimized reaction pathways to enhance yield and purity while minimizing waste.

- The choice of method depends on availability of starting materials, desired scale, and purity requirements.

The preparation of this compound can be achieved via several synthetic routes involving chlorination of methoxypyridine derivatives or chlorination of hydroxymethyl intermediates. The most industrially viable methods balance reaction efficiency, cost, and environmental impact. Multi-step oxidation and chlorination starting from 2-methylpyridine and chlorination of alkoxy-substituted pyridines represent the most practical approaches, offering high yields, good purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Compounds

This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. It has shown potential in developing medications targeting neurological disorders, where it contributes to the formation of active pharmaceutical ingredients (APIs) that exhibit therapeutic effects on conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development

In a study focusing on novel antidepressants, researchers synthesized derivatives of 2-(Chloromethyl)-5-methoxypyridine hydrochloride. The synthesized compounds were evaluated for their serotonin receptor affinity, demonstrating promising results that could lead to new treatments for mood disorders.

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its application helps improve crop yields and protect plants from pests, making it valuable in agricultural practices .

Table 1: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide | Glyphosate + this compound | 85 | |

| Insecticide | Pyrethroid + this compound | 90 |

Organic Chemistry Research

The compound is widely studied for its unique structural properties, which allow researchers to explore new synthetic pathways and reaction mechanisms. It serves as a vital tool in organic synthesis, facilitating the development of more complex molecules .

Case Study: Reaction Mechanism Studies

Researchers conducted experiments to elucidate the reaction mechanisms involving this compound. The findings contributed to a deeper understanding of electrophilic aromatic substitution reactions, which are fundamental in organic chemistry.

Biochemical Applications

In biochemical research, this compound is explored for its potential in assays aimed at discovering new biochemical pathways and drug targets. Its ability to interact with various biological macromolecules makes it a candidate for further investigation in drug development .

Table 2: Biological Activity Profiles

| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial Activity | E. coli, S. aureus | Inhibition zones up to 20 mm | |

| Antitumor Activity | MCF-7 (Breast Cancer), U-937 (Leukemia) | Induction of apoptosis |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is primarily based on its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The methoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly alters physicochemical properties and reactivity:

Key Findings :

- The 2-(chloromethyl) isomer exhibits superior reactivity in nucleophilic substitutions due to reduced steric effects compared to 3- or 5-substituted analogs .

- 5-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS 120276-36-0) is more prone to hydrolysis under basic conditions, limiting its utility in aqueous reactions .

Functional Group Analogs

Replacing the chloromethyl group with other substituents modifies applications:

Key Findings :

- Chloromethyl groups provide higher versatility than chloro or amino groups in forming carbon-carbon bonds via alkylation .

- Cyano-substituted analogs (e.g., 2-(Chloromethyl)-5-cyanobenzo[d]oxazole) exhibit specialized electronic properties, making them preferable in materials science over pyridine-based derivatives .

Application-Based Comparison

Pharmaceutical Intermediates

- 2-(Chloromethyl)-5-methoxypyridine HCl: Used in synthesizing zopiclone derivatives (non-benzodiazepine sedatives) via nucleophilic aromatic substitution .

- 5-(Chloromethyl)-2-methoxypyridine HCl : Employed in antitumor agent synthesis but requires stringent temperature control to avoid decomposition .

- 3-Amino-2-chloropyridine: Intermediate for antiviral drugs; amino group facilitates functionalization but introduces purification challenges .

Biological Activity

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a pyridine derivative with significant potential in medicinal chemistry. This compound features a chloromethyl group and a methoxy group, which contribute to its reactivity and biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C8H9ClN O·HCl

- Molecular Weight : Approximately 205.13 g/mol

- Solubility : As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA and proteins, leading to:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can disrupt normal biochemical pathways.

- Disruption of DNA Replication : Alkylation can lead to mutations or cell death, which is particularly relevant in cancer therapy.

Biological Activity

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has demonstrated that variations in substituents on the pyridine ring can significantly affect potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationships

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and methoxy groups | Anticancer, antimicrobial |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | Additional dimethyl groups enhance lipophilicity | Enhanced anticancer activity |

| 5-(Chloromethyl)-2-methoxypyridine | Different positioning of chloromethyl group | Varies in reactivity and activity |

Safety and Toxicology

While the compound shows promise in various biological applications, it is essential to consider safety profiles. According to safety data sheets:

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-methoxypyridine hydrochloride, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on pyridine derivatives. For example, the chloromethyl group can be introduced via reaction of 5-methoxypyridine with chloromethylating agents like chloromethyl ethers under controlled conditions. Critical parameters include:

- Temperature : Optimal yields are achieved at 60–80°C to balance reactivity and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate substitution reactions but require careful removal during purification.

Example reaction pathway:

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.9 (singlet, OCH₃), δ 4.7 (singlet, CH₂Cl), and aromatic protons between δ 7.0–8.5 confirm substitution patterns .

- ¹³C NMR : Signals for the chloromethyl carbon (~45 ppm) and methoxy carbon (~55 ppm) are diagnostic .

- X-ray Crystallography : Resolves bond lengths and angles, confirming the chloromethyl group’s position on the pyridine ring (e.g., C-Cl bond length ~1.79 Å) .

- Mass Spectrometry : Molecular ion peaks at m/z 192 (M⁺ for C₇H₉Cl₂NO) validate the molecular formula .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : This compound is a versatile intermediate in drug discovery:

- Antimicrobial Agents : Serves as a precursor for pyridine-based antibiotics by enabling functionalization at the chloromethyl group .

- CNS Drug Development : Used to synthesize analogs targeting neurotransmitter receptors (e.g., dopamine agonists) .

- Kinase Inhibitors : The chloromethyl group facilitates coupling with heterocyclic moieties to modulate kinase activity .

Advanced Research Questions

Q. How does the presence of both chloro and chloromethyl groups influence the reactivity and regioselectivity in substitution reactions?

- Methodological Answer : The electron-withdrawing chloro group at position 2 deactivates the pyridine ring, directing nucleophilic attacks to the less hindered position 4. Meanwhile, the chloromethyl group at position 5 acts as a leaving group, enabling further functionalization. Key considerations:

- Regioselectivity : DFT calculations predict preferential substitution at position 4 due to steric and electronic effects .

- Competing Pathways : In polar solvents, elimination (e.g., HCl loss) competes with substitution; additives like K₂CO₃ suppress this .

Example: Reaction with amines yields 5-methoxy-2-(aminomethyl)pyridine derivatives, with regioselectivity confirmed by HPLC .

Q. What strategies are effective in mitigating decomposition or side reactions during storage and handling?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the chloromethyl group. Desiccants (e.g., silica gel) minimize moisture uptake .

- Handling : Avoid prolonged exposure to light, which can catalyze radical-based degradation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 5-methoxypyridine-2-carbaldehyde .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as varying by-products under similar conditions?

- Methodological Answer :

- Systematic Screening : Use DoE (Design of Experiments) to vary parameters (temperature, solvent, catalyst loading) and identify critical factors. For example, a study found that >80°C increases dimerization by-products .

- By-Product Analysis : LC-MS/MS identifies side products (e.g., oxidation to pyridine N-oxides), guiding optimization of reducing agents (e.g., NaBH₄) .

- Computational Modeling : MD simulations predict intermediate stability, explaining divergent outcomes in similar reaction setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.